

# Head-to-head comparison of different (+)-Cavicularin synthetic routes

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A Head-to-Head Comparison of Synthetic Routes to the Conformationally Chiral Natural Product **(+)-Cavicularin**

**(+)-Cavicularin** is a macrocyclic bis(bibenzyl) natural product isolated from the liverwort *Cavicularia densa*. Its unique and highly strained molecular architecture, which results in conformational chirality, has made it a compelling target for synthetic chemists. This guide provides a head-to-head comparison of three distinct and notable synthetic routes to cavicularin, developed by the research groups of Beaudry, Suzuki, and Harrowven. The comparison focuses on key quantitative metrics, experimental protocols of pivotal transformations, and visual representations of the synthetic strategies.

## Synthetic Strategies Overview

The challenge of synthesizing **(+)-cavicularin** lies in the construction of its strained 14-membered macrocycle and the control of its unique chirality, which arises from planar and axial chirality rather than traditional stereocenters. The compared routes employ different key methodologies to address these challenges:

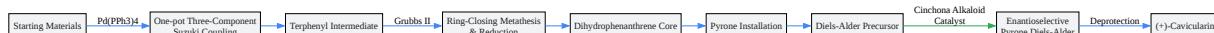
- Beaudry's Enantioselective Pyrone Diels-Alder Reaction: This approach utilizes a catalyzed, intramolecular Diels-Alder reaction of a pyrone with a vinyl sulfone to construct the strained aromatic ring and set the chirality in an enantioselective manner.
- Suzuki's Diastereoselective Desymmetrization and Radical Cyclization: This enantioselective synthesis relies on the diastereoselective functionalization of a prochiral macrocycle using a

chiral sulfoxide auxiliary, followed by a radical-mediated transannular cyclization to form the dihydrophenanthrene moiety.

- Harrowven's Racemic Wittig Macrocyclization and Transannular Ring Contraction: This route constructs the macrocycle via an intramolecular Wittig reaction and subsequently forms the strained dihydrophenanthrene core through a transannular ring contraction.

## Beaudry's Enantioselective Synthesis

The Beaudry group developed an elegant enantioselective total synthesis of **(+)-cavicularin**, featuring a key intramolecular pyrone Diels-Alder reaction.<sup>[1][2]</sup> This strategy is notable for its use of a one-pot three-component Suzuki coupling to assemble the precursor for the key cyclization.<sup>[1][3]</sup>



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**Figure 1.** Beaudry's enantioselective synthetic route to **(+)-Cavicularin**.

## Quantitative Data

Metric	Value	Reference
Total Steps	12	[2]
Overall Yield	7.3%	[2]
Enantiomeric Ratio	89:11	[4]
Key Reactions	One-pot three-component Suzuki coupling, Enantioselective intramolecular pyrone Diels-Alder	[1][2]

## Experimental Protocols

One-pot Three-Component Suzuki Coupling: To a solution of the dibromoarene starting material in a dioxane/water mixture are added potassium carbonate, the first boronic ester, and a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ). The mixture is heated until the starting material is consumed (as monitored by TLC). The second boronic ester and additional base and catalyst are then added directly to the reaction mixture, and heating is continued until the reaction is complete. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the terphenyl intermediate.[4]

Enantioselective Pyrone Diels-Alder Reaction: The Diels-Alder precursor and a cinchona alkaloid-based catalyst are dissolved in an appropriate solvent (e.g.,  $\text{EtOAc}$ ) in the presence of molecular sieves. The reaction mixture is heated until the starting material is consumed. The reaction is then cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then subjected to deprotection steps without purification of the intermediate cycloadduct to yield **(+)-cavicularin**. The final product is purified by chromatography.[4][5]

## Suzuki's Enantioselective Synthesis

The Suzuki group reported the first asymmetric total synthesis of **(-)-cavicularin**, which established its absolute configuration.[6] The key features of this synthesis are a macrocyclization via an SNAr reaction, a diastereoselective desymmetrization of the resulting macrocycle using a chiral sulfoxide auxiliary, and a final radical-induced transannular cyclization.[6][7]



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**Figure 2.** Suzuki's enantioselective synthetic route to **(-)-Cavicularin**.

## Quantitative Data

Metric	Value	Reference
Total Steps	Not explicitly stated, but multi-step	[6][7]
Overall Yield	Not explicitly stated	[6][7]
Diastereomeric Ratio	41:1	[7]
Key Reactions	SNAr macrocyclization, Diastereoselective desymmetrization, Radical transannular cyclization	[6][7]

## Experimental Protocols

**SNAr Macrocyclization:** The acyclic precursor, typically a fluoroaromatic compound with a nucleophilic phenol, is dissolved in a polar aprotic solvent such as DMF. A base, for instance, cesium carbonate, is added, and the reaction mixture is heated. The progress of the reaction is monitored by TLC. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude macrocycle is purified by column chromatography.[7]

**Radical Transannular Cyclization:** The iodinated macrocyclic precursor is dissolved in a degassed solvent like toluene. A radical initiator, such as AIBN, and a radical mediator, for example, tris(trimethylsilyl)silane ((TMS)<sub>3</sub>SiH), are added. The solution is heated under an inert atmosphere for several hours. After completion, the solvent is evaporated, and the residue is purified by chromatography to afford the dihydrophenanthrene-containing product.[7]

## Harrowven's Racemic Synthesis

The Harrowven group reported one of the early total syntheses of (±)-cavicularin.[8][9] Their approach is characterized by a convergent assembly of an acyclic precursor, followed by a Wittig macrocyclization and a subsequent transannular ring contraction to construct the strained core.[8][9][10]



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